molecular formula C10H14N2O5 B8021201 5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid

5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid

Cat. No.: B8021201
M. Wt: 242.23 g/mol
InChI Key: CXBBNOSVWZHOLA-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid is a synthetic organic compound characterized by its oxazole ring structure. This compound is notable for its use in various chemical reactions and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid typically involves the protection of amines using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is often carried out in solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Scientific Research Applications

5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid is used in various scientific research applications, including:

Properties

IUPAC Name

3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-6(8(13)14)7(17-12-5)11-9(15)16-10(2,3)4/h1-4H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBBNOSVWZHOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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